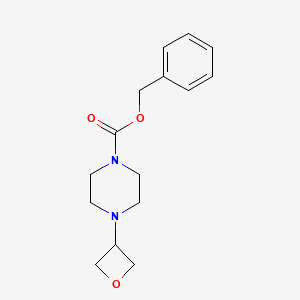

Benzyl 4-(oxetan-3-yl)piperazine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl 4-(oxetan-3-yl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3/c18-15(20-10-13-4-2-1-3-5-13)17-8-6-16(7-9-17)14-11-19-12-14/h1-5,14H,6-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJDWVTGQLRWGKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2COC2)C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Benzyl 4-(oxetan-3-yl)piperazine-1-carboxylate synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of Benzyl 4-(oxetan-3-yl)piperazine-1-carboxylate

Executive Summary

This guide provides a comprehensive, technically-grounded protocol for the synthesis and characterization of this compound, a valuable intermediate in contemporary drug discovery. The piperazine scaffold is a ubiquitous structural motif in pharmaceuticals, while the oxetane ring is increasingly utilized as a strategic tool to enhance metabolic stability and aqueous solubility.[1] This document details a robust and efficient synthetic strategy via reductive amination, explains the rationale behind key experimental choices, and outlines the necessary analytical techniques to verify the structure and purity of the final product. It is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex molecular architectures.

Introduction: Strategic Importance in Medicinal Chemistry

The synthesis of novel molecular entities with optimized pharmacological profiles is the cornerstone of drug development. This compound incorporates two key structural features of high interest:

-

The Piperazine Ring: A "privileged scaffold" found in a multitude of FDA-approved drugs.[1] Its two nitrogen atoms allow for diverse functionalization, enabling the modulation of physicochemical properties like lipophilicity and basicity, which are critical for pharmacokinetics.[2]

-

The Oxetane Moiety: This small, strained four-membered ether has emerged as a valuable "magic fragment." Its incorporation into a molecule can lead to significant improvements in aqueous solubility, metabolic stability, and cell permeability, while also providing a unique three-dimensional vector for exploring chemical space.

The target compound serves as a versatile building block, where the benzyl carbamate (Cbz) group acts as a stable protecting group for one of the piperazine nitrogens, allowing for selective functionalization at the other. This guide presents a reliable method to introduce the desirable oxetanyl group onto the piperazine core.

Synthetic Strategy: Reductive Amination

The chosen pathway for synthesizing this compound is the direct reductive amination of Benzyl piperazine-1-carboxylate with oxetan-3-one. This method is one of the most efficient and widely used for forming C-N bonds in a single pot.[3]

Overall Reaction Scheme

The synthesis proceeds by reacting the secondary amine of the piperazine starting material with the ketone of oxetan-3-one to form an intermediate iminium ion, which is then reduced in situ by a mild hydride-donating agent.

Caption: Reaction scheme for the synthesis via reductive amination.

Rationale for Method Selection

Reductive amination is superior to alternative methods like direct N-alkylation with a 3-halooxetane for several reasons:

-

Efficiency: It is a one-pot reaction, which simplifies the experimental setup and reduces material loss between steps.[3]

-

Selectivity: The reaction conditions are mild, minimizing side reactions. The use of sodium triacetoxyborohydride (NaBH(OAc)₃) is particularly advantageous as it is a mild and selective reducing agent that is stable in anhydrous acidic conditions and primarily reduces the intermediate iminium ion without affecting the starting ketone.

-

Substrate Availability: Both Benzyl piperazine-1-carboxylate and oxetan-3-one are commercially available starting materials, making this route accessible and scalable.[4]

Detailed Experimental Protocol

This protocol outlines the step-by-step procedure for the synthesis, purification, and analysis of the target compound.

Materials and Equipment

-

Chemicals:

-

Benzyl piperazine-1-carboxylate (CAS: 31166-44-6)[4]

-

Oxetan-3-one

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes (or heptane) for chromatography

-

-

Equipment:

-

Round-bottom flask with magnetic stir bar

-

Magnetic stir plate

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

TLC plates (silica gel) and developing chamber

-

Synthesis Workflow

Caption: Step-by-step experimental workflow for synthesis and purification.

Step-by-Step Procedure

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen), add Benzyl piperazine-1-carboxylate (1.0 equiv). Dissolve it in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

-

Addition of Ketone: Add oxetan-3-one (1.1-1.2 equiv) to the solution and stir for 15-20 minutes at room temperature.

-

Reductant Addition: Cool the mixture in an ice bath (0 °C). Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.3-1.5 equiv) portion-wise over 10-15 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 20-30 minutes until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.

-

Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield this compound as a pure solid.

Characterization and Data Analysis

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound.

Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 1254115-22-4 | [5][6][7][8] |

| Molecular Formula | C₁₅H₂₀N₂O₃ | [5][6][7][9] |

| Molecular Weight | 276.33 g/mol | [5][6][7][9] |

| Appearance | Solid |

Spectroscopic Data (Expected)

The following tables summarize the expected spectroscopic data for the verification of the molecular structure.

Table 2: Expected ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.35 | m | 5H | Ar-H (Phenyl) |

| ~ 5.15 | s | 2H | O-CH₂ -Ph |

| ~ 4.65 | t | 2H | Oxetane-CH₂ -O |

| ~ 4.55 | t | 2H | Oxetane-CH₂ -O |

| ~ 3.55 | p | 1H | Oxetane-CH -N |

| ~ 3.50 | t | 4H | Piperazine-CH₂ -N(Cbz) |

| ~ 2.50 | t | 4H | Piperazine-CH₂ -N(Oxetane) |

Table 3: Expected ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~ 155.0 | C =O (Carbamate) |

| ~ 136.5 | Ar-C (Quaternary) |

| ~ 128.5, 128.0, 127.8 | Ar-C H |

| ~ 74.5 | Oxetane-C H₂-O |

| ~ 67.5 | O-C H₂-Ph |

| ~ 66.0 | Oxetane-C H-N |

| ~ 51.0 | Piperazine-C H₂-N(Oxetane) |

| ~ 44.0 | Piperazine-C H₂-N(Cbz) |

Mass Spectrometry

-

Technique: Electrospray Ionization (ESI), positive mode.

-

Expected Value: The calculated exact mass for C₁₅H₂₀N₂O₃ is 276.1474. The primary ion observed should be the protonated molecular ion [M+H]⁺.

-

m/z (found): Expected around 277.1547.

Safety Precautions

-

General: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

-

Reagent Specific:

-

Dichloromethane (DCM): Is a volatile and suspected carcinogen. Avoid inhalation and skin contact.

-

Sodium triacetoxyborohydride: Is moisture-sensitive and can release flammable gas upon contact with water. Handle under an inert atmosphere. The quenching process should be done slowly and carefully.

-

Conclusion

This guide provides a validated and detailed protocol for the synthesis of this compound. The reductive amination strategy is robust, high-yielding, and utilizes readily available materials. The outlined characterization methods provide a clear framework for verifying the structural integrity and purity of the final product, ensuring its suitability for subsequent applications in medicinal chemistry and drug development programs.

References

-

This compound. (n.d.). Chongqing Chemdad Co., Ltd. Retrieved from [Link]

-

Synthesis of functionalized benzyl amines by the reductive. (n.d.). Arkivoc. Retrieved from [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). MDPI. Retrieved from [Link]

-

Reductive Amination in the Synthesis of Pharmaceuticals. (2021). ResearchGate. Retrieved from [Link]

-

General Procedures for the Lithiation/Trapping of N-Boc Piperazines. (n.d.). White Rose Research Online. Retrieved from [Link]

-

1254115-22-4 | this compound. (n.d.). AA Blocks. Retrieved from [Link]

- Synthesis method of N-Boc piperazine. (2019). Google Patents.

-

Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). MDPI. Retrieved from [Link]

-

Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. (2018). Indian Journal of Heterocyclic Chemistry. Retrieved from [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). PubMed Central. Retrieved from [Link]

- Alkylated piperazine compounds. (2013). Google Patents.

-

This compound | Chemical. (n.d.). PharmaCompass.com. Retrieved from [Link]

-

Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. (2018). Chemical Science (RSC Publishing). Retrieved from [Link]

-

Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2017). ResearchGate. Retrieved from [Link]

-

The Summary of the Synthesis of Amines. (2016). Semantic Scholar. Retrieved from [Link]

-

benzyl piperazine-1-carboxylate CAS 31166-44-6. (n.d.). Watson International. Retrieved from [Link]

-

Large Scale Synthesis of N-Benzyl-4-formylpiperidine Through Partial Reduction of Esters Using Aluminum Hydride Reagents Modified with Pyrrolidine. (2007). ResearchGate. Retrieved from [Link]

Sources

- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. connectjournals.com [connectjournals.com]

- 3. researchgate.net [researchgate.net]

- 4. watson-int.com [watson-int.com]

- 5. 1254115-22-4|this compound|BLD Pharm [bldpharm.com]

- 6. This compound [cymitquimica.com]

- 7. manchesterorganics.com [manchesterorganics.com]

- 8. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. aablocks.com [aablocks.com]

Harnessing the Synergy of Oxetane-Containing Piperazines: A Technical Guide to Unlocking Novel Biological Activity

Abstract

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that confer superior pharmacological properties is relentless. Among the myriad of structural motifs, the strategic combination of the piperazine core with an oxetane moiety has emerged as a particularly powerful approach. This guide provides an in-depth technical exploration of the oxetane-containing piperazine scaffold, moving beyond a simple catalog of activities to dissect the fundamental physicochemical rationale for its use. We will examine how the unique electronic and steric properties of the oxetane ring modulate the well-established piperazine scaffold to overcome common drug development hurdles, such as metabolic instability, off-target toxicity associated with high basicity, and poor solubility. Through detailed mechanistic discussions, case studies of clinical candidates, and robust experimental protocols, this whitepaper will serve as a comprehensive resource for researchers and drug development professionals seeking to leverage this synergistic scaffold for the discovery of next-generation therapeutics.

The Rationale: A Strategic Alliance of Privileged Scaffolds

The practice of medicinal chemistry often involves the combination of "privileged scaffolds"—structural motifs that are known to interact with multiple biological targets. Both piperazine and oxetane independently hold this distinction.

-

The Piperazine Core: A versatile and ubiquitous six-membered heterocycle, the piperazine ring is a cornerstone of drug design.[1][2] Its two nitrogen atoms provide handles for facile chemical modification, allowing chemists to append pharmacophoric groups and tune properties.[3] The basicity of the piperazine nitrogens often facilitates favorable interactions with biological targets and can enhance aqueous solubility.[1][4]

-

The Oxetane Moiety: The four-membered oxetane ring has gained significant traction as a "magic" fragment in drug discovery.[5][6] It is a compact, polar, and three-dimensional motif that can serve as a bioisosteric replacement for less desirable groups like gem-dimethyl or carbonyl functionalities.[7][8][9] Its incorporation is known to improve metabolic stability, increase solubility, and favorably alter molecular conformation.[7][10][11]

The true innovation lies in their combination. Attaching an oxetane ring, typically at a piperazine nitrogen, is not merely an additive process; it is a strategic decision to use the oxetane to fine-tune the piperazine's inherent properties. This creates a synergistic scaffold that addresses several key challenges in drug optimization simultaneously.

Sources

- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. benchchem.com [benchchem.com]

- 10. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Benzyl 4-(oxetan-3-yl)piperazine-1-carboxylate mechanism of action prediction

An In-Depth Technical Guide to the Predicted Mechanism of Action for Benzyl 4-(oxetan-3-yl)piperazine-1-carboxylate

Executive Summary

This guide presents a predictive analysis of the mechanism of action (MoA) for the novel chemical entity, this compound. By deconstructing the molecule into its core pharmacophoric components—the benzylpiperazine scaffold and the appended oxetane ring—we hypothesize its primary biological targets and downstream effects. The benzylpiperazine core is a well-established privileged scaffold for central nervous system (CNS) targets, particularly monoamine transporters and G-protein coupled receptors (GPCRs).[1][2][3] The oxetane moiety is a contemporary medicinal chemistry motif used to modulate physicochemical properties, notably to improve solubility and reduce the basicity of adjacent amines, which can enhance target selectivity and improve pharmacokinetic profiles.[4][5][6]

Our primary hypothesis posits that this compound acts as a modulator of dopaminergic and/or serotonergic systems, with a high probability of interacting with dopamine and serotonin transporters or their respective receptor families. This document outlines a comprehensive, multi-phase experimental strategy to systematically test this hypothesis, beginning with in silico and in vitro target screening and progressing to cell-based functional assays. The proposed workflows are designed to provide a robust, self-validating framework for elucidating the compound's precise MoA, thereby guiding future preclinical development.

Introduction and Rationale

The imperative in modern drug discovery is to de-risk clinical candidates as early as possible. A critical step in this process is the elucidation of a compound's mechanism of action (MoA), which provides a rational basis for its therapeutic efficacy and potential side effects.[7] The subject of this guide, this compound, is a synthetic compound whose biological activity is not yet publicly characterized. Its structure, however, contains distinct chemical motifs that offer compelling clues to its potential pharmacological role.

This guide provides a logical, evidence-based framework for predicting and subsequently validating the MoA of this molecule. We will first perform a structural analysis of its constituent parts, then formulate a primary hypothesis based on established structure-activity relationships (SAR). Finally, we will present a detailed, actionable experimental plan designed for researchers to rigorously test these predictions.

Molecular Scaffolding and Pharmacophore Analysis

A molecule's structure is the foundation of its biological activity. By dissecting this compound, we can infer its likely interactions based on the known pharmacology of its components.

-

The Benzylpiperazine (BZP) Core: The BZP scaffold is a well-known pharmacophore with a strong precedent for CNS activity. Unsubstituted BZP itself is a recreational drug known to act as a releasing agent and reuptake inhibitor at dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, producing stimulant and euphoric effects similar to amphetamine.[1][3][8][9] The presence of this core strongly suggests that the compound's primary targets reside within the monoaminergic systems. Furthermore, numerous approved drugs and clinical candidates incorporate a piperazine ring to target a wide array of GPCRs, including dopamine and serotonin receptors, as well as sigma receptors.[10][11]

-

The N-Benzyl Carbamate Group: The benzyl carbamate (Cbz) group on the N1 position of the piperazine ring is a significant structural feature. While it can serve as a simple protecting group in synthesis, in a final compound it imparts steric bulk and lipophilicity. This group will influence the molecule's orientation within a binding pocket and may be a key determinant of target selectivity. It is also plausible that this carbamate could be metabolically labile, suggesting the molecule may act as a prodrug, releasing the 4-(oxetan-3-yl)piperazine core in vivo.

-

The 4-(Oxetan-3-yl) Moiety: The oxetane ring is a modern functional group in drug design, prized for its ability to fine-tune physicochemical properties.[6] As a small, polar, and rigid three-dimensional structure, it can improve aqueous solubility and metabolic stability.[4][5] Critically, when attached to an amine, the electron-withdrawing nature of the oxetane oxygen atom reduces the pKa (basicity) of the nitrogen.[6] For the piperazine N4 nitrogen in our compound, this lowered basicity can be advantageous, potentially reducing off-target activity at sites sensitive to highly basic amines (e.g., hERG channels) and optimizing interactions at the primary target.

In Silico Prediction and Primary Hypothesis Formulation

Based on the structural analysis, our primary hypothesis is that This compound functions as a modulator of CNS monoaminergic signaling pathways. The BZP core directs it toward these targets, while the N-Cbz and N-oxetane substituents refine its affinity and selectivity.

Computational methods, such as reverse docking and pharmacophore modeling, are invaluable for screening a novel compound against a library of known biological targets to predict potential interactions.[12][13][14] Such an approach would be the logical first step to refine our hypothesis.

| Predicted Target Class | Specific Target Examples | Rationale for Prediction |

| Monoamine Transporters | Dopamine Transporter (DAT), Serotonin Transporter (SERT) | The core structure is a benzylpiperazine, a known monoamine reuptake inhibitor/releaser.[1][3] |

| Serotonin Receptors | 5-HT1A, 5-HT2A, 5-HT2C | The piperazine moiety is a classic pharmacophore for various 5-HT receptor subtypes.[2] |

| Dopamine Receptors | D2, D3, D4 | Many antipsychotic and neurological drugs containing the piperazine scaffold target dopamine receptors.[10] |

| Sigma Receptors | σ1, σ2 | Benzylpiperazine derivatives have been specifically designed as high-affinity sigma receptor ligands.[11] |

Given the strong precedent of BZP, the highest probability lies with interaction at monoamine transporters. The substitutions likely shift its profile from a non-selective releaser towards a more selective reuptake inhibitor.

Proposed Signaling Pathway: Inhibition of Dopamine Reuptake

To visualize our primary hypothesis, we propose that the compound acts as a dopamine reuptake inhibitor. By blocking DAT on the presynaptic membrane, the molecule would increase the concentration and residence time of dopamine in the synaptic cleft, leading to enhanced downstream signaling in the postsynaptic neuron.

Sources

- 1. Benzylpiperazine - Wikipedia [en.wikipedia.org]

- 2. Benzylpiperazine [chemeurope.com]

- 3. Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. tandfonline.com [tandfonline.com]

- 7. In silico prediction of chemical mechanism of action via an improved network‐based inference method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Benzylpiperazine: a drug of abuse? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Benzylpiperazine (BZP) and TFMPP - Uniprix [uniprix.com]

- 10. biosynce.com [biosynce.com]

- 11. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biotech-asia.org [biotech-asia.org]

- 14. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

The Compass of Aromatic Amines: A Technical Guide to the Structure-Activity Relationship of Benzylpiperazine Analogs

Abstract

This technical guide provides a comprehensive exploration of the structure-activity relationships (SAR) of benzylpiperazine analogs, a class of compounds with significant pharmacological interest due to their diverse interactions with central nervous system targets. Primarily acting on dopaminergic and serotonergic systems, these molecules have been investigated for their potential as therapeutic agents and are also known as constituents of recreational drugs. This document offers an in-depth analysis of the intricate relationship between the chemical architecture of benzylpiperazine derivatives and their biological activity. We will dissect the influence of structural modifications on receptor and transporter affinity, functional potency, and overall pharmacological profile. Detailed experimental protocols for the synthesis and evaluation of these analogs are provided, alongside quantitative data and visual representations of key concepts to equip researchers, scientists, and drug development professionals with the critical knowledge to navigate the chemical space of benzylpiperazine-based compounds.

Introduction: The Benzylpiperazine Scaffold - A Privileged Motif in Neuropharmacology

The benzylpiperazine (BZP) core, consisting of a piperazine ring N-substituted with a benzyl group, represents a versatile and privileged scaffold in medicinal chemistry.[1] The inherent conformational flexibility of the piperazine ring, coupled with the diverse chemical modifications possible on both the aromatic benzyl moiety and the second piperazine nitrogen, allows for the fine-tuning of pharmacological activity. Historically, BZP was investigated as a potential antidepressant but was found to exhibit amphetamine-like stimulant properties.[2] This psychostimulant effect is primarily attributed to its action as a dopamine and norepinephrine releasing agent and reuptake inhibitor.[2][3][4]

The co-administration of BZP with other piperazine analogs, such as 1-(3-trifluoromethylphenyl)piperazine (TFMPP), which displays a more pronounced serotonergic activity, can produce effects that mimic those of MDMA.[1][5] This synergistic interaction underscores the complex polypharmacology of this class of compounds and highlights the critical importance of understanding their SAR to predict and modulate their effects. This guide will systematically deconstruct the benzylpiperazine molecule to elucidate the contribution of each structural component to its biological activity.

The Core Structure: A Tale of Two Rings and a Linker

The fundamental benzylpiperazine structure can be divided into three key regions for SAR analysis: the benzyl moiety, the piperazine ring, and the substituent on the second piperazine nitrogen (N4). Modifications in each of these regions can dramatically alter the compound's affinity and selectivity for its biological targets.

Diagram: General Structure of Benzylpiperazine Analogs

Caption: Key regions of the benzylpiperazine scaffold for SAR analysis.

Structure-Activity Relationship (SAR) Analysis

The biological activity of benzylpiperazine analogs is a complex interplay of their affinity for various monoamine transporters (DAT, SERT, NET) and receptors (dopamine and serotonin subtypes). The following sections detail the impact of structural modifications on these interactions.

The Benzyl Moiety: Aromatic Substitutions as a Guiding Force

Substituents on the benzyl ring play a paramount role in determining the pharmacological profile of these analogs. Electronic and steric properties of these substituents can profoundly influence binding affinity and selectivity.

-

Electron-Withdrawing vs. Electron-Donating Groups: The electronic nature of the substituent can modulate the interaction with the binding pocket of the target protein. For instance, the presence of electron-withdrawing groups at the 4-position of the N-benzyl ring has been shown to be beneficial for dopamine transporter (DAT) affinity.[6]

-

Positional Isomerism: The position of the substituent on the benzyl ring is critical. Ortho- and meta-substituted phenylpiperazines, for example, exhibit different conformational preferences, which can translate into distinct activities at the 5-HT2C receptor, with some acting as agonists and others as antagonists.[7]

-

Bulky Substituents: The introduction of bulky groups can enhance selectivity for certain receptor subtypes by exploiting differences in the size and shape of their binding pockets.

The Piperazine Ring: More Than Just a Linker

While often considered a linker, the piperazine ring's conformational flexibility and basicity are crucial for activity. Modifications that constrain the conformation of the piperazine ring can impact receptor binding. Furthermore, the basic nitrogen atom of the piperazine ring is often involved in a key salt bridge interaction with an acidic residue (e.g., aspartate) in the binding site of aminergic G-protein coupled receptors.

The N4-Substituent: A Gateway to Diverse Pharmacology

The substituent at the N4 position of the piperazine ring is a major determinant of the overall pharmacological profile. Replacing the hydrogen with various alkyl, aryl, or more complex moieties can shift the activity from a releasing agent to a receptor agonist or antagonist. For example, extending the N4-substituent with a butyl chain linked to a pyrimido[2,1-f]theophylline fragment can yield potent 5-HT1A receptor ligands.[8]

Quantitative SAR Data

The following tables summarize the binding affinities (Ki) of a selection of benzylpiperazine analogs at key dopamine and serotonin receptors and transporters. Lower Ki values indicate higher binding affinity.

Table 1: Dopamine Receptor and Transporter Binding Affinities of Benzylpiperazine Analogs

| Compound | R (Benzyl Ring) | N4-Substituent | DAT Ki (nM) | D2 Ki (nM) | D3 Ki (nM) | Reference |

| BZP | H | H | 175 | >10,000 | >10,000 | [3] |

| GBR 12909 analog | 4-F, 4-F (on methoxy) | 3-phenylpropyl | - | - | - | [6] |

| Chiral analog (+)-11 | H | 2-hydroxypropyl (S) | High Affinity | - | - | [9] |

Table 2: Serotonin Receptor and Transporter Binding Affinities of Benzylpiperazine Analogs

| Compound | R (Benzyl Ring) | N4-Substituent | SERT Ki (nM) | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) | Reference |

| BZP | H | H | 6050 | >10,000 | >10,000 | >10,000 | [3] |

| mCPP | 3-Cl | H | - | - | - | Agonist | [2] |

| NAN-190 analog | 2-OCH3 | 4-(1-adamantanecarboxamido)butyl | - | 0.4 | - | - | [10] |

| Butyl analog | 2-OCH3 | 4-(pyrimido[2,1-f]theophyllin-4-yl)butyl | - | 0.5-21.5 | Low Affinity | - | [8] |

Experimental Protocols

Synthesis of N-Substituted Benzylpiperazine Analogs

Method 1: N-Alkylation of Piperazine with Substituted Benzyl Halides

This method is a straightforward approach for the synthesis of a variety of N-benzylpiperazine analogs.

-

Step 1: Dissolution of Piperazine. Dissolve piperazine hexahydrate (0.2 mol) in ethanol (80 ml).

-

Step 2: Formation of Monopiperazinium Salt. Add 11.5 N hydrochloric acid (0.2 mol) with stirring.

-

Step 3: Alkylation. Cool the mixture to 20°C and add the desired substituted benzyl bromide (0.1 mol) dropwise.

-

Step 4: Reaction. Stir the mixture for 2 hours at room temperature, followed by 30 minutes at 70°C.[11]

-

Step 5: Work-up and Purification. After cooling, the reaction mixture is made alkaline, and the product is extracted with an organic solvent. The crude product can be purified by distillation or chromatography to yield the desired N-benzylpiperazine analog.

Method 2: Reductive Amination

Reductive amination offers an alternative route, particularly for large-scale synthesis, and can be performed in a continuous-flow setup.

-

Step 1: Imine Formation. React the desired substituted benzaldehyde with piperazine.

-

Step 2: Reduction. The intermediate imine is then reduced to the corresponding amine using a suitable reducing agent, such as sodium triacetoxyborohydride or through catalytic hydrogenation.[12][13]

Radioligand Binding Assay for Dopamine D2 and Serotonin 5-HT Receptors

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of test compounds.

-

Step 1: Membrane Preparation. Prepare membrane homogenates from cells stably expressing the human dopamine D2 or the desired serotonin receptor subtype.

-

Step 2: Assay Setup. In a 96-well plate, combine the cell membrane preparation, a specific radioligand (e.g., [3H]-spiperone for D2 receptors, [3H]-ketanserin for 5-HT2A receptors), and varying concentrations of the test compound in a suitable binding buffer.

-

Step 3: Incubation. Incubate the plate at room temperature for a defined period to allow binding to reach equilibrium.

-

Step 4: Filtration. Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Step 5: Scintillation Counting. Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Step 6: Data Analysis. The IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) is determined and converted to a Ki value using the Cheng-Prusoff equation.

Diagram: Radioligand Binding Assay Workflow

Caption: A typical workflow for a radioligand binding assay.

Dopamine D2 Receptor Functional Assay (cAMP Inhibition)

This assay measures the functional consequence of D2 receptor activation, which is coupled to Gi/o proteins and inhibits adenylyl cyclase.

-

Step 1: Cell Culture. Use a cell line (e.g., CHO or HEK293) stably expressing the human dopamine D2 receptor.

-

Step 2: Assay. Plate the cells and stimulate them with forskolin to increase intracellular cAMP levels. Concurrently, treat the cells with varying concentrations of the test compound.

-

Step 3: cAMP Measurement. After incubation, lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit (e.g., HTRF, AlphaScreen, or ELISA).

-

Step 4: Data Analysis. The ability of the test compound to inhibit forskolin-stimulated cAMP production is quantified to determine its potency (EC50 or IC50) as an agonist or antagonist.

Signaling Pathways

The interaction of benzylpiperazine analogs with their target receptors initiates a cascade of intracellular signaling events.

G-Protein Coupled Receptor (GPCR) Signaling

Dopamine receptors and most serotonin receptors (excluding the 5-HT3 subtype) are GPCRs. Agonist binding to these receptors triggers a conformational change, leading to the activation of heterotrimeric G-proteins (composed of Gα, Gβ, and Gγ subunits). The activated Gα subunit and Gβγ dimer then modulate the activity of downstream effectors, such as adenylyl cyclase (regulating cAMP levels) or phospholipase C (regulating inositol phosphates and intracellular calcium).

Diagram: Dopamine D2 Receptor Signaling Pathway

Caption: Simplified signaling cascade of the dopamine D2 receptor.

Conclusion

The structure-activity relationship of benzylpiperazine analogs is a rich and complex field, offering significant opportunities for the development of novel CNS-active agents. A thorough understanding of how subtle structural modifications influence interactions with dopamine and serotonin targets is essential for designing compounds with desired pharmacological profiles, whether for therapeutic applications or for understanding the mechanisms of action of psychoactive substances. The experimental protocols and SAR data presented in this guide provide a solid foundation for researchers to further explore this fascinating chemical space. Continued investigation into the polypharmacology and downstream signaling effects of these compounds will undoubtedly unveil new insights into their therapeutic potential and neurobiological effects.

References

-

Hsin, L. W., et al. (2001). Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine. Journal of Medicinal Chemistry, 44(23), 3879-3887. [Link]

-

Hsin, L. W., et al. (2003). Synthesis and dopamine transporter affinity of chiral 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines as potential cocaine abuse therapeutic agents. Bioorganic & Medicinal Chemistry Letters, 13(3), 553-556. [Link]

-

Wikipedia. (n.d.). Benzylpiperazine. Retrieved from [Link]

-

Hsin, L. W., et al. (2003). Synthesis and dopamine transporter affinity of chiral 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines as potential cocaine abuse therapeutic agents. Bioorganic & Medicinal Chemistry Letters, 13(3), 553-556. [Link]

-

Perrone, R., et al. (2020). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS Chemical Neuroscience, 11(21), 3563-3575. [Link]

-

Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine. (2010). Organic Process Research & Development, 14(4), 957-960. [Link]

-

Craig, J. C., & Young, R. J. (1963). 1-benzylpiperazine. Organic Syntheses, 43, 11. [Link]

-

Ito, K., et al. (2018). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters, 20(21), 6862-6866. [Link]

-

Bishop, M. (2004). Clandestine synthesis routes for benzylpiperazine salts. Forensic Science International, 140(2-3), 147-159. [Link]

-

dos Santos Fernandes, J. P. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. [Link]

-

Feroci, M., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(14), 5484. [Link]

-

Thompson, I., et al. (2019). Acute effects of the designer drugs benzylpiperazine (BZP) and trifluoromethylphenylpiperazine (TFMPP) using functional magnetic resonance imaging (fMRI) and the Stroop task - A pilot study. Journal of Psychopharmacology, 33(7), 866-876. [Link]

-

Mokrosz, J. L., et al. (1993). Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. Journal of Medicinal Chemistry, 36(19), 2824-2829. [Link]

- Process for the N-monoalkylation of piperazine. (1962).

-

Feroci, M., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(14), 5484. [Link]

-

Halberstadt, A. L., et al. (2019). Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors. Neuropharmacology, 148, 239-247. [Link]

-

Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. [Link]

-

Castillo-Hernández, J. C., et al. (2017). Effect of N-Benzylpiperazine, Its Metabolite N-Benzylethylenediamine, and Its Disubstituted Analogue N,N'-Dibenzylpiperazine on the Acquisition, Formation, and Consolidation of Memory in Mice. Pharmacology, 99(5-6), 268-274. [Link]

-

Kaczynska, K., et al. (2022). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Journal of Molecular Structure, 1251, 131975. [Link]

-

European Monitoring Centre for Drugs and Drug Addiction. (n.d.). BZP/piperazines drug profile. Retrieved from [Link]

-

Malawska, B., et al. (2002). Synthesis and 5-HT1A/5-HT2A activity of some butyl analogs in the group of phenylpiperazine alkyl pyrimido[2,1-f]theophyllines. Il Farmaco, 57(1), 29-38. [Link]

-

Computational Ki values to serotonergic 5-HT 1A and 5-HT 2A and dopaminergic D 2 receptors and compounds 3-18. (n.d.). ResearchGate. [Link]

- Method for preparing piperazines. (1997).

-

Di Francesco, T., et al. (2022). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. International Journal of Molecular Sciences, 23(19), 11825. [Link]

-

Papakyriakou, A., et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine. Molecules, 27(6), 1779. [Link]

-

Anastasio, N. C., et al. (2014). Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo. ACS Chemical Neuroscience, 5(8), 688-698. [Link]

-

Arida, R. M., et al. (2015). 1-Benzylpiperazine and other Piperazine-based Derivatives. Current Neuropharmacology, 13(1), 1-1. [Link]

-

Kaur, H., & Ram, V. J. (2016). Benzylpiperazine: "A messy drug". Drug and Alcohol Dependence, 164, 1-7. [Link]

-

Grol, C. J., et al. (1996). New benzocycloalkylpiperazines, potent and selective 5-HT1A receptor ligands. Journal of Medicinal Chemistry, 39(25), 5043-5052. [Link]

-

Papakyriakou, A., et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.1]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3. ResearchGate. [Link]

-

van de Waterbeemd, H., et al. (1993). Structure and serotonin 5-HT2C receptor activity of ortho- and meta-substituted phenylpiperazines. Journal of Computer-Aided Molecular Design, 7(5), 575-586. [Link]

-

Cunningham, K. A., & Anastasio, N. C. (2019). Targeting the 5-HT2C Receptor in Biological Context and the Current State of 5-HT2C Receptor Ligand Development. Neuropsychopharmacology, 44(1), 47-64. [Link]

-

Peng, Y., et al. (2018). 5-HT2C Receptor Structures Reveal the Structural Basis of GPCR Polypharmacology. Cell, 172(4), 719-730.e14. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. BZP/piperazines drug profile | www.euda.europa.eu [euda.europa.eu]

- 3. Benzylpiperazine - Wikipedia [en.wikipedia.org]

- 4. Benzylpiperazine: "A messy drug" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure and serotonin 5-HT2C receptor activity of ortho- and meta-substituted phenylpiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and 5-HT1A/5-HT2A activity of some butyl analogs in the group of phenylpiperazine alkyl pyrimido[2,1-f]theophyllines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and dopamine transporter affinity of chiral 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines as potential cocaine abuse therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

discovery of novel CNS agents with piperazine scaffolds

An In-depth Technical Guide to the Discovery of Novel CNS Agents with Piperazine Scaffolds

The piperazine scaffold is a cornerstone in central nervous system (CNS) drug discovery, prized for its unique physicochemical properties and versatile binding capabilities. This guide provides an in-depth exploration of the strategies and methodologies employed in the development of novel CNS agents incorporating this privileged structure. We will dissect the rationale behind experimental designs, from initial library synthesis to lead optimization, and provide actionable protocols for key assays. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the piperazine motif for the next generation of CNS therapeutics.

PART 1: The Piperazine Scaffold: A Privileged Structure in CNS Drug Discovery

The prevalence of the piperazine ring in CNS-acting drugs is not coincidental. Its bicyclic, saturated heterocyclic structure confers a combination of desirable properties. The two nitrogen atoms, typically at positions 1 and 4, provide handles for chemical modification, allowing for fine-tuning of potency, selectivity, and pharmacokinetic profiles. Furthermore, the piperazine core can exist in a chair conformation, presenting substituents in distinct spatial orientations that can be optimized for target engagement.

One of the key advantages of the piperazine scaffold is its ability to modulate basicity. The pKa of the nitrogen atoms can be tailored through substitution, which is critical for controlling the ionization state of the molecule at physiological pH. This, in turn, influences its ability to cross the blood-brain barrier (BBB), a formidable obstacle for many potential CNS therapeutics. A well-designed piperazine-containing molecule can maintain a delicate balance between sufficient aqueous solubility for formulation and adequate lipophilicity for BBB penetration.

The Versatility of Piperazine in Targeting CNS Receptors

The piperazine moiety has demonstrated remarkable versatility in targeting a wide array of CNS receptors, including dopamine, serotonin, and adrenergic receptors. This has led to its incorporation into numerous approved drugs for conditions such as schizophrenia, depression, and anxiety. For instance, the arylpiperazine class of atypical antipsychotics, which includes drugs like aripiprazole and olanzapine, showcases the successful application of this scaffold.

A significant focus in recent years has been the development of multi-target-directed ligands (MTDLs), where a single molecule is designed to interact with multiple receptors implicated in a particular disease. The piperazine scaffold is exceptionally well-suited for this approach. By modifying the substituents on the two nitrogen atoms, it is possible to create molecules with tailored affinities for different receptor subtypes. For example, one substituent might confer affinity for dopamine D2 receptors, while another targets serotonin 5-HT2A receptors, a common strategy in the development of atypical antipsychotics.

PART 2: Rational Drug Design and Library Synthesis

The journey to a novel CNS agent begins with the rational design of a focused library of piperazine-containing compounds. This process is guided by a deep understanding of the target receptor's structure and the desired pharmacological profile.

Structure-Activity Relationship (SAR) Studies

Systematic exploration of the chemical space around the piperazine core is crucial for establishing a robust structure-activity relationship (SAR). This involves synthesizing a series of analogs with variations at key positions and evaluating their impact on potency, selectivity, and off-target effects.

Key areas for modification include:

-

N1-Substitution: Often an aryl or heteroaryl group, this substituent plays a critical role in receptor recognition and can significantly influence the compound's pharmacological profile.

-

N4-Substitution: This position offers a great deal of flexibility for introducing diverse chemical functionalities to modulate physicochemical properties and explore interactions with secondary binding pockets.

-

Piperazine Ring Conformation: Although less common, modifications to the piperazine ring itself, such as the introduction of substituents or conformational constraints, can be used to optimize the spatial arrangement of the key pharmacophoric elements.

Experimental Protocol: Parallel Synthesis of a Piperazine Library

This protocol outlines a general procedure for the parallel synthesis of an N-arylpiperazine library, a common starting point for CNS drug discovery programs.

Materials:

-

A selection of substituted anilines

-

Bis(2-chloroethyl)amine hydrochloride

-

Diisopropylethylamine (DIPEA)

-

A variety of aldehydes or ketones

-

Sodium triacetoxyborohydride

-

Dichloromethane (DCM)

-

Dimethylformamide (DMF)

-

Parallel synthesis reaction block

Procedure:

-

N-Arylation: In a parallel synthesis reaction block, combine each of the selected anilines with bis(2-chloroethyl)amine hydrochloride and DIPEA in DMF. Heat the reactions at 100 °C for 16 hours to form the corresponding N-arylpiperazines.

-

Purification: After cooling to room temperature, dilute each reaction with water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure. Purify the crude products by column chromatography.

-

Reductive Amination: In a separate set of reaction vessels, dissolve each of the purified N-arylpiperazines in DCM. Add a unique aldehyde or ketone to each vessel, followed by sodium triacetoxyborohydride. Stir the reactions at room temperature for 12 hours.

-

Final Purification and Characterization: Quench the reactions with saturated sodium bicarbonate solution and extract with DCM. Wash the organic layers with brine, dry over sodium sulfate, and concentrate. Purify the final products by preparative HPLC and characterize by LC-MS and ¹H NMR.

Self-Validation: The success of each step is monitored by thin-layer chromatography (TLC) or LC-MS to ensure complete conversion before proceeding. The purity and identity of the final compounds are confirmed by analytical HPLC, high-resolution mass spectrometry, and NMR spectroscopy.

PART 3: In Vitro and In Vivo Evaluation

Once a library of compounds has been synthesized, it must be subjected to a rigorous cascade of in vitro and in vivo assays to identify promising lead candidates.

High-Throughput Screening (HTS) and Lead Identification

The initial screening of the compound library is typically performed using high-throughput in vitro assays to assess affinity for the primary target receptor(s). Radioligand binding assays are a common and robust method for this purpose.

Data Presentation: Representative Binding Affinity Data

| Compound ID | N1-Substituent | N4-Substituent | D₂ Receptor Ki (nM) | 5-HT₂ₐ Receptor Ki (nM) |

| PZ-001 | 2,3-Dichlorophenyl | Benzyl | 15.2 | 25.6 |

| PZ-002 | 2-Methoxyphenyl | 4-Fluorobenzyl | 8.7 | 12.3 |

| PZ-003 | 2,3-Dichlorophenyl | Cyclohexylmethyl | 22.1 | 45.8 |

| PZ-004 | 2-Methoxyphenyl | Pyridin-2-ylmethyl | 5.4 | 8.1 |

Data are hypothetical and for illustrative purposes only.

Lead Optimization

Compounds that exhibit promising activity in the initial screen are selected for lead optimization. This iterative process involves synthesizing additional analogs to improve potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.

Key Optimization Strategies:

-

Bioisosteric Replacement: Replacing certain functional groups with others that have similar steric and electronic properties to improve metabolic stability or reduce off-target effects.

-

Introduction of Polar Groups: Carefully introducing polar functional groups to enhance solubility and reduce the risk of hERG channel inhibition.

-

Conformational Restriction: Introducing conformational constraints to lock the molecule in a bioactive conformation, which can lead to increased potency and selectivity.

Experimental Workflow: From Hit to Lead

The following diagram illustrates a typical workflow for the optimization of a hit compound identified from an initial screen.

Caption: Iterative cycle of hit-to-lead optimization for CNS agents.

PART 4: Case Study: Development of a Novel Antipsychotic Agent

Let's consider a hypothetical case study to illustrate the principles discussed. Our goal is to develop a novel atypical antipsychotic with a favorable side-effect profile, particularly with respect to metabolic liabilities.

Initial Hypothesis and Target Profile

We hypothesize that a piperazine-based compound with dual D₂ partial agonism and 5-HT₂ₐ antagonism will provide the desired efficacy with reduced extrapyramidal symptoms. We are also aiming for low affinity for the histamine H₁ and muscarinic M₁ receptors to minimize sedative and anticholinergic side effects.

Signaling Pathway Considerations

The interplay between dopamine and serotonin signaling pathways in the brain is complex. Our therapeutic strategy aims to modulate these pathways to achieve a therapeutic effect.

Caption: Modulation of dopaminergic and serotonergic pathways by a novel agent.

PART 5: Future Directions and Emerging Technologies

The discovery of novel CNS agents with piperazine scaffolds is an evolving field. Emerging technologies are poised to accelerate the pace of discovery and improve the quality of drug candidates.

-

Cryo-Electron Microscopy (Cryo-EM): High-resolution structures of CNS receptors obtained through cryo-EM are providing unprecedented insights into ligand binding and are guiding the rational design of more potent and selective molecules.

-

Organ-on-a-Chip Technology: Microfluidic devices that mimic the BBB are enabling more accurate in vitro assessment of CNS penetration, reducing the reliance on animal models in the early stages of drug discovery.

By embracing these innovations, the scientific community can continue to unlock the full potential of the piperazine scaffold in the quest for safer and more effective treatments for debilitating CNS disorders.

References

-

The versatile piperazine scaffold in medicinal chemistry: a comprehensive overview. (2023). RSC Medicinal Chemistry. [Link]

-

Piperazine-based compounds as promising drug candidates. (2022). Molecules. [Link]

-

Design, Synthesis and Biological Evaluation of Novel Piperazine-Based Derivatives as Potential Antipsychotic Agents. (2021). Molecules. [Link]

-

Recent Advances in the Discovery of Piperazine- and Piperidine-Based Scaffolds for the Treatment of Central Nervous System Disorders. (2020). Molecules. [Link]

-

A review on the synthetic strategies and structure–activity relationship of piperazine derivatives as potential antipsychotic agents. (2022). RSC Medicinal Chemistry. [Link]

-

Discovery of Novel N-Arylpiperazine Derivatives as Potent and Orally Bioavailable Antipsychotic Agents. (2019). Journal of Medicinal Chemistry. [Link]

-

Lead Optimization of a Series of Piperazine-Based Dopamine D2 Receptor Partial Agonists for the Treatment of Schizophrenia. (2018). Journal of Medicinal Chemistry. [Link]

-

Structure-Based Design of Novel Piperazine-Containing Ligands for the 5-HT2A Receptor. (2021). ACS Medicinal Chemistry Letters. [Link]

Methodological & Application

Benzyl 4-(oxetan-3-yl)piperazine-1-carboxylate in vitro assay protocols

An Application Guide for the In Vitro Profiling of Benzyl 4-(oxetan-3-yl)piperazine-1-carboxylate

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the initial in vitro characterization of this compound, a novel chemical entity incorporating two high-value medicinal chemistry motifs: the oxetane ring and the piperazine core. Given the absence of a defined biological target for this compound, this document outlines a strategic, multi-tiered screening cascade designed to elucidate its pharmacological profile. We present detailed, step-by-step protocols for foundational assays, including cytotoxicity evaluation and functional screens for G-Protein Coupled Receptors (GPCRs) and key enzyme families commonly modulated by piperazine-containing molecules. The rationale behind experimental design, data interpretation, and the inclusion of critical controls are discussed to ensure scientific rigor and trustworthiness. This guide is intended for researchers, scientists, and drug development professionals seeking to systematically profile novel compounds for which a target is not yet known.

Introduction: Unpacking the Structural Rationale

This compound (CAS 1254115-22-4) is a synthetic compound that merges two structurally significant pharmacophores. Understanding these components is key to designing a logical screening strategy.

-

The Piperazine Moiety: The piperazine ring is a privileged scaffold in modern drug discovery, present in a vast number of approved drugs. Its two nitrogen atoms provide a rigid, six-membered ring with opportunities for substitution, influencing target affinity and physicochemical properties.[1] Derivatives have demonstrated a remarkable range of activities, including anticancer, antimicrobial, and enzyme inhibitory effects, and are particularly prominent as ligands for G-Protein Coupled Receptors (GPCRs) and neurotransmitter transporters.[2][3][4][5]

-

The Oxetane Ring: The oxetane motif has emerged as a valuable tool for optimizing drug-like properties.[6][7] This four-membered ether is not merely a passive spacer; its incorporation can significantly improve aqueous solubility, enhance metabolic stability, and modulate the basicity (pKa) of adjacent amine groups, such as the nitrogen in the piperazine ring.[8] The oxetane in fenebrutinib, for example, was critical for lowering the pKa of its piperazine ring from 7.8 to 6.3, a key step in its development.[6][7] This pKa modulation can profoundly impact target engagement and pharmacokinetic behavior.

Given this structural context, a primary screening approach for this compound should be broad, covering key target families where these motifs are known to be active. This guide provides the protocols to execute such a strategy.

Initial Compound Handling and Physicochemical Considerations

Prior to any biological assay, proper handling and solubilization of the test compound are paramount.

-

Solubility Testing: Empirically determine the compound's solubility in common laboratory solvents. Dimethyl sulfoxide (DMSO) is the recommended starting point. Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.

-

Stock Solution Preparation:

-

Accurately weigh the compound (e.g., 1 mg) using an analytical balance.

-

Calculate the volume of DMSO required to achieve the desired molarity (Molecular Weight: 276.33 g/mol ).

-

Add the DMSO, vortex thoroughly, and use gentle warming (37°C) if necessary to ensure complete dissolution.

-

Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

-

-

Assay Concentration: When preparing working solutions, the final concentration of DMSO in the assay medium should typically be kept below 0.5% (v/v) to avoid solvent-induced artifacts. Always include a "vehicle control" (medium with the same final DMSO concentration as the highest compound concentration) in every experiment.

A Strategic In Vitro Screening Cascade

We propose a tiered approach to efficiently profile the compound's activity. The initial tier focuses on broad cytotoxicity to establish a viable concentration range, followed by hypothesis-driven functional assays based on the compound's structural alerts.

Caption: Simplified Gq-coupled GPCR signaling pathway leading to calcium release.

Materials:

-

Cell Line: HEK293 cells stably or transiently expressing a target Gq-coupled GPCR (e.g., M1 Muscarinic Receptor).

-

Reagents: Fluo-4 AM calcium indicator dye, probenecid (an anion-exchange transport inhibitor to prevent dye leakage), a known agonist for the target receptor (positive control).

-

Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Equipment: Black, clear-bottom 96- or 384-well plates, fluorescence plate reader with automated injection capability (e.g., FLIPR, FlexStation).

Step-by-Step Methodology:

-

Cell Seeding: Plate cells in black, clear-bottom 96-well plates at a density that will yield a confluent monolayer on the day of the assay. Incubate overnight.

-

Dye Loading: Prepare a loading buffer containing Fluo-4 AM (2-4 µM) and probenecid (2.5 mM) in HBSS.

-

Remove the culture medium from the cells and add 100 µL of the loading buffer to each well.

-

Incubate for 45-60 minutes at 37°C, 5% CO₂, protected from light.

-

Compound Preparation: Prepare 4X final concentration plates of the test compound (for antagonist mode) or a dilution series of the test compound (for agonist mode).

-

Assay Execution (Antagonist Mode):

-

Place the cell plate in the fluorescence reader.

-

Add 50 µL of the test compound dilutions to the wells and incubate for 15-30 minutes.

-

Measure baseline fluorescence for 10-20 seconds.

-

Inject 50 µL of a known agonist at its EC₈₀ concentration.

-

Immediately begin measuring fluorescence intensity every 1-2 seconds for 1-2 minutes.

-

-

Assay Execution (Agonist Mode):

-

Place the cell plate in the fluorescence reader.

-

Measure baseline fluorescence for 10-20 seconds.

-

Inject 50 µL of the test compound dilutions.

-

Immediately begin measuring fluorescence intensity as described above.

-

Data Analysis:

-

The response is measured as the peak fluorescence intensity minus the baseline.

-

Agonist Mode: Plot the response against the log of the compound concentration to determine the EC₅₀ value.

-

Antagonist Mode: Plot the response against the log of the compound concentration to determine the IC₅₀ value.

Protocol 3: Gs/Gi-Coupled GPCR Functional Assay (cAMP Measurement)

Principle: Activation of Gs-coupled receptors stimulates adenylyl cyclase, increasing intracellular cyclic AMP (cAMP) levels. Conversely, activation of Gi-coupled receptors inhibits adenylyl cyclase, decreasing cAMP levels (often measured as the inhibition of a forskolin-stimulated signal). [9]This protocol uses a competitive immunoassay format, such as HTRF or LANCE.

Materials:

-

Cell Line: CHO or HEK293 cells expressing a target Gs- or Gi-coupled GPCR (e.g., Beta-2 Adrenergic Receptor for Gs).

-

Reagents: Commercial cAMP assay kit (e.g., Cisbio HTRF cAMP dynamic 2), phosphodiesterase (PDE) inhibitor like IBMX (to prevent cAMP degradation), forskolin (an adenylyl cyclase activator, for Gi assays). [9]* Equipment: Low-volume white 384-well plates, plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

Step-by-Step Methodology:

-

Cell Preparation: Harvest and resuspend cells in stimulation buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX).

-

Compound Addition (Gs Agonist Mode):

-

Dispense 5 µL of cell suspension into the wells of a 384-well plate.

-

Add 5 µL of the test compound dilutions.

-

Incubate for 30 minutes at room temperature.

-

-

Compound Addition (Gi Agonist Mode):

-

Prepare test compound dilutions in the presence of forskolin (at its EC₈₀ concentration).

-

Dispense 5 µL of cell suspension into the wells.

-

Add 5 µL of the compound/forskolin mix.

-

Incubate for 30 minutes at room temperature.

-

-

Lysis and Detection: Add the detection reagents as per the manufacturer's protocol (typically a cAMP-d2 conjugate and an anti-cAMP-cryptate conjugate). This usually involves adding 5 µL of each reagent.

-

Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

-

Data Acquisition: Read the plate on a TR-FRET-compatible reader, measuring emission at two wavelengths (e.g., 665 nm and 620 nm).

Data Analysis:

-

Calculate the ratio of the two emission wavelengths and convert this to cAMP concentration using a standard curve.

-

Plot the cAMP concentration against the log of the compound concentration to determine EC₅₀ (for Gs agonists) or IC₅₀ (for Gi agonists) values.

| Assay Mode | Target Type | Response Measured | Potency Metric | Hypothetical Value (µM) |

| Agonist | Gs-GPCR | cAMP Increase | EC₅₀ | 2.5 |

| Agonist | Gi-GPCR | cAMP Decrease | IC₅₀ | > 50 |

| Antagonist | Gq-GPCR | Inhibition of Agonist | IC₅₀ | 1.2 |

Protocol 4: Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric)

Principle: MAO enzymes (MAO-A and MAO-B) catalyze the oxidative deamination of monoamines, producing H₂O₂ as a byproduct. This assay uses a sensitive probe (e.g., Amplex Red) which, in the presence of horseradish peroxidase (HRP), reacts with H₂O₂ to produce the highly fluorescent resorufin. [4]The rate of fluorescence increase is proportional to MAO activity.

Materials:

-

Enzyme Source: Recombinant human MAO-A or MAO-B.

-

Reagents: Amplex Red, HRP, a non-fluorescent MAO substrate (e.g., p-tyramine), known MAO inhibitors for positive controls (e.g., clorgyline for MAO-A, pargyline for MAO-B).

-

Buffer: Potassium phosphate buffer (pH 7.4).

-

Equipment: Black 96-well plates, fluorescence plate reader (Ex/Em ~540/590 nm).

Step-by-Step Methodology:

-

Prepare Reaction Mixture: In a microplate, prepare a reaction mixture containing the MAO enzyme, HRP, and the test compound at various concentrations in phosphate buffer.

-

Pre-incubation: Pre-incubate this mixture for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add a solution containing the Amplex Red probe and the substrate (p-tyramine) to initiate the reaction.

-

Kinetic Measurement: Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader. Measure the fluorescence intensity every minute for 20-30 minutes.

-

Data Analysis:

-

Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time plot) for each concentration.

-

Calculate the percentage of inhibition relative to the vehicle control.

-

Plot the percentage inhibition against the log of the compound concentration and fit the data to a suitable model to determine the IC₅₀ value.

-

References

-

Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]

-

Taylor, R. D., & Bull, S. D. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery. [Link]

-

Wuitschik, G., et al. (2010). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition. This source is conceptually related but the primary links [6][8]cover recent applications more directly.

-

Baran, P. S., & Maimone, T. J. (2009). Oxetanes in Drug Discovery: Structural and Synthetic Insights. ResearchGate. [Link]

-

Schulze, J., et al. (2022). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protocols. [Link]

-

Huber, T. R., & Chee, M. S. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Enzymology. [Link]

-

Gherbi, K., & Briddon, S. J. (2018). G Protein-Coupled Receptor Screening Assays: Methods and Protocols. ResearchGate. [Link]

-

Yilmaz, I., et al. (2022). Newly synthesized piperazine derivatives as tyrosinase inhibitors: in vitro and in silico studies. Journal of the Iranian Chemical Society. [Link]

-

Zhang, R., et al. (2021). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Pharmacology. [Link]

-

Khan, I., et al. (2020). Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies. PLoS ONE. [Link]

-

Szabó, R., et al. (2022). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules. [Link]

-

da Silva, C. M., et al. (2020). Exploration of piperazine-derived thioureas as antibacterial and anti-inflammatory agents. In vitro evaluation against clinical isolates of colistin-resistant Acinetobacter baumannii. Bioorganic & Medicinal Chemistry Letters. [Link]

-

LookChem. (n.d.). This compound. Product Information. [Link]

-

ResearchGate. (2023). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Request PDF. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Exploration of piperazine-derived thioureas as antibacterial and anti-inflammatory agents. In vitro evaluation against clinical isolates of colistin-resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. tandfonline.com [tandfonline.com]

- 9. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: The Strategic Incorporation of Oxetane-Modified Compounds in Drug Design

Introduction: Oxetanes as Modern Bioisosteres

In the landscape of contemporary drug discovery, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is paramount. Among the tools available to medicinal chemists, the oxetane ring—a four-membered cyclic ether—has emerged as a powerful and versatile motif.[1][2] Initially viewed with caution due to perceived instability, advances in synthetic chemistry have demonstrated that substituted oxetanes, particularly at the 3-position, are robust and synthetically accessible.[3][4]

This guide provides an in-depth exploration of the rationale, application, and evaluation of oxetane-modified compounds. We will delve into how this small, polar, and three-dimensional scaffold can serve as a bioisosteric replacement for common functional groups, such as gem-dimethyl and carbonyl moieties, to confer significant advantages in drug-like properties.[4][5] The core directive is to move beyond simple description and provide a functional understanding of why and how oxetanes are used, supported by actionable protocols for their evaluation.

Part 1: The Rationale for Oxetane Incorporation

The utility of the oxetane ring stems from its unique combination of steric and electronic properties. Its strained, non-planar structure introduces three-dimensionality, while the electronegative oxygen atom imparts polarity and an inductive electron-withdrawing effect.[4][6] This combination allows oxetanes to address several common liabilities in drug candidates.

Enhancing Metabolic Stability

A primary application of oxetanes is to block sites of metabolic degradation.[7] Metabolically labile positions, such as activated C-H bonds, are frequent points of oxidative metabolism by cytochrome P450 (CYP) enzymes. The traditional strategy of replacing a methylene group with a gem-dimethyl group effectively blocks this metabolism but comes at the cost of increased lipophilicity, which can negatively impact solubility and other properties.[8]

The oxetane ring offers a superior alternative. By replacing a gem-dimethyl group, it provides a similar steric shield against metabolic enzymes but with a significant reduction in lipophilicity due to its inherent polarity.[1][8] This can lead to a dramatic improvement in metabolic half-life without the associated solubility penalty. Furthermore, the presence of an oxetane can redirect metabolism away from CYP enzymes towards other pathways, such as microsomal epoxide hydrolase (mEH), potentially reducing the risk of drug-drug interactions.[9][10]

Improving Aqueous Solubility

Poor aqueous solubility is a major hurdle in drug development, affecting oral bioavailability and formulation. The polar nature of the oxetane ring, stemming from the ether oxygen's ability to act as a hydrogen bond acceptor, can significantly enhance the solubility of a parent molecule.[6][8] Replacing a lipophilic group like a gem-dimethyl or even a simple methylene group with an oxetane can disrupt crystal lattice packing and introduce favorable interactions with water. Studies have shown that this modification can increase aqueous solubility by factors ranging from 4-fold to over 4000-fold, depending on the molecular context.[8]

Modulating Lipophilicity and Basicity (pKa)

Lipophilicity (commonly measured as LogD) is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The introduction of an oxetane provides a tool to fine-tune this property. It allows for the addition of steric bulk to fill a binding pocket without the substantial increase in lipophilicity that a hydrocarbon group would cause.[1][6]

Furthermore, the strong inductive effect of the oxetane's oxygen atom can significantly influence the basicity of nearby functional groups, particularly amines.[4] Placing an oxetane adjacent to a basic nitrogen can lower its pKa by several units.[9] This is a crucial tactic for avoiding off-target effects, such as hERG channel inhibition, which is often associated with highly basic amines.[9] For instance, in the development of Bruton's tyrosine kinase (BTK) inhibitors, this strategy was used to reduce the pKa of a piperazine ring, mitigating toxicity concerns.[1]

Part 2: Strategic Decision-Making and Synthesis

The decision to incorporate an oxetane should be driven by specific liabilities in a lead compound. The following workflow illustrates a typical decision-making process for medicinal chemists.

Caption: Decision workflow for incorporating an oxetane moiety.

Synthetic Accessibility

The "oxetane rush" in medicinal chemistry was fueled by the development of reliable synthetic methods.[1] A dearth of methods initially limited applications, but significant advances have made oxetane building blocks more accessible.[4] Common strategies include:

-

Paternò-Büchi Reaction: A photochemical [2+2] cycloaddition between a carbonyl compound and an alkene to form the oxetane ring.[11][12][13] While a classic method, its application in complex molecule synthesis can be limited by regioselectivity and the need for specialized photochemical equipment.[14]

-

Intramolecular Cyclization: The Williamson ether synthesis applied to 1,3-diols or halohydrins is a robust and widely used method for forming the oxetane ring.

-

Use of Commercial Building Blocks: The most common approach in drug discovery programs is the use of commercially available building blocks like 3-amino-oxetane and oxetan-3-one.[15] These can be incorporated into larger molecules using standard organic chemistry transformations like reductive amination, amide coupling, or nucleophilic substitution.[4]

Part 3: Comparative Data and Case Studies

The true impact of oxetane incorporation is best illustrated through comparative data. The following table summarizes representative data from published studies, showcasing the improvements observed when replacing common moieties with an oxetane.

| Parent Compound (Moiety) | Oxetane Analogue | Property Measured | Parent Value | Oxetane Value | Fold Improvement | Reference |

| ALDH1A1 Inhibitor 5 (Aryl) | ALDH1A1 Inhibitor 6 (Aryl-Oxetane) | Metabolic Stability (t½, min) | 12 | 145 | 12.1x | [7] |

| mTOR Inhibitor 43 (Piperidine) | mTOR Inhibitor 46 (Piperidine-Oxetane) | Aqueous Solubility (µg/mL) | < 0.2 | 16 | >80x | [7] |

| MNK Inhibitor 39 (Methyl) | MNK Inhibitor 40 (Oxetane) | Oral Bioavailability (F%) | 22% | 61% | 2.8x | [7] |

| SYK Inhibitor Lead (Piperazine) | Lanraplenib (Piperazine-Oxetane) | pKa of Piperazine | 8.0 | 6.4 | (Lower is better) | [9] |

| Lipophilic Scaffold (gem-dimethyl) | Oxetane Analogue | Aqueous Solubility (µg/mL) | 0.01 | >40 | >4000x | [8] |

Note: Values are illustrative and extracted from different compound series. The magnitude of the effect is highly context-dependent.